Microwave-Assisted Synthesis: 42× Faster Reaction Time vs. Conventional Heating
In the microwave-assisted traceless synthesis of benzimidazolones, the key nucleophilic aromatic substitution step using 1-chloro-2-fluorobenzene proceeds in just 10 minutes under microwave irradiation, compared to 7 hours required under conventional reflux conditions [1]. This represents a 42-fold reduction in reaction time, directly translating to higher throughput in parallel synthesis workflows.
| Evidence Dimension | Reaction time for nucleophilic aromatic substitution on solid support |
|---|---|
| Target Compound Data | 10 minutes |
| Comparator Or Baseline | Same reaction with conventional heating: 7 hours |
| Quantified Difference | 42× faster (10 min vs. 420 min) |
| Conditions | Ameba resin-bound benzylamine, microwave cavity vs. conventional reflux, THF solvent |
Why This Matters
For procurement in high-throughput medicinal chemistry or library synthesis, the 42× time savings directly reduces labor costs and accelerates lead discovery timelines.
- [1] Li, Z.; et al. Microwave-assisted traceless synthesis of benzimidazolones. Tetrahedron Lett. 2007, 48, 129-132. View Source
